N-[(E)-[(2E)-2-benzylideneheptylidene]amino]-2-phenylacetamide
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Overview
Description
N-[(E)-[(2E)-2-benzylideneheptylidene]amino]-2-phenylacetamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a nitrogen-nitrogen double bond and are known for their wide range of biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(2E)-2-benzylideneheptylidene]amino]-2-phenylacetamide typically involves the reaction of an aldehyde with a hydrazine derivative. One efficient method is the one-pot reaction of phthalide, hydrazine hydrate, and aldehyde. This method is advantageous due to its mild reaction conditions and environmentally friendly nature . The reaction is usually carried out in ethanol without any catalyst, providing a wide range of desired compounds in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be applied to scale up the production process. This includes the use of environmentally benign solvents and catalysts to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(2E)-2-benzylideneheptylidene]amino]-2-phenylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as permanganate and chromate can be used to oxidize the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(E)-[(2E)-2-benzylideneheptylidene]amino]-2-phenylacetamide has a wide range of applications in scientific research. It is used in the synthesis of various biologically active compounds, including antibacterial, analgesic, antioxidant, anticonvulsant, anticancer, antitrypanosomal, and anti-inflammatory agents . The compound’s versatility makes it valuable in medicinal chemistry, where it serves as a precursor for drug development and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of N-[(E)-[(2E)-2-benzylideneheptylidene]amino]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial ribosomes, thereby preventing protein synthesis and exerting antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E,2E)-2-benzylideneheptylidene]-2-hydroxybenzohydrazide
- 2-{[{(2E)-2-[2-(BENZYLOXY)BENZYLIDENE]HYDRAZINO}(OXO)ACETYL]AMINO}-N-(3-METHYLPHENYL)BENZAMIDE
Uniqueness
N-[(E)-[(2E)-2-benzylideneheptylidene]amino]-2-phenylacetamide is unique due to its specific structural features and the wide range of biological activities it exhibits. Its ability to undergo various chemical reactions and serve as a precursor for numerous biologically active compounds sets it apart from similar hydrazone derivatives .
Properties
IUPAC Name |
N-[(E)-[(2E)-2-benzylideneheptylidene]amino]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-2-3-6-15-21(16-19-11-7-4-8-12-19)18-23-24-22(25)17-20-13-9-5-10-14-20/h4-5,7-14,16,18H,2-3,6,15,17H2,1H3,(H,24,25)/b21-16+,23-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGAFISEACZVPU-KSPUINSASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C=NNC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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